Tetradec-7-ene

Catalog No.
S571434
CAS No.
10374-74-0
M.F
C14H28
M. Wt
196.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradec-7-ene

CAS Number

10374-74-0

Product Name

Tetradec-7-ene

IUPAC Name

(Z)-tetradec-7-ene

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13-

InChI Key

UBDIXSAEHLOROW-YPKPFQOOSA-N

SMILES

CCCCCCC=CCCCCCC

Synonyms

7-tetradecene, E-7-tetradecene

Canonical SMILES

CCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCC/C=C\CCCCCC

Natural Occurrence

Tetradec-7-ene, also known as 7-tetradecene, is a naturally occurring organic compound found in some plant species. Studies have identified its presence in Porophyllum ruderale and Porophyllum gracile, two plants belonging to the Asteraceae family commonly known as "sneezeweeds" []. These findings suggest that tetradec-7-ene may play a role in the plants' biological processes, although further research is needed to determine its specific function.

Potential Applications

While research on tetradec-7-ene is still limited, its potential applications in various scientific fields are being explored. Here are some areas of ongoing investigation:

  • Biofuel production

    Tetradec-7-ene's structure shares similarities with other biofuels derived from vegetable oils. Researchers are investigating its potential as a renewable fuel source, particularly through hydrothermal liquefaction, a process that converts biomass into liquid fuels at high temperatures and pressures [].

  • Material science

    The properties of tetradec-7-ene, such as its chain structure and double bond, could be beneficial in developing new materials. For example, it could be used in the production of lubricants or polymers with specific functionalities [].

  • Chemical synthesis

    Tetradec-7-ene could serve as a starting material for the synthesis of other valuable organic compounds. Its reactive double bond allows for various chemical transformations, potentially leading to the production of new drugs, catalysts, or other functional molecules [].

Tetradec-7-ene, also known as 7-tetradecene, is an unsaturated hydrocarbon with the molecular formula C14H28\text{C}_{14}\text{H}_{28} and a molecular weight of approximately 196.3721 g/mol. It belongs to the class of alkenes characterized by the presence of a double bond between the carbon atoms. Specifically, tetradec-7-ene features a double bond located at the seventh carbon in its linear chain structure, which can be represented as follows:

CH3 CH2)5CH=CH CH2)6CH3\text{CH}_3-\text{ CH}_2)_5-\text{CH}=\text{CH}-\text{ CH}_2)_6-\text{CH}_3

This compound exists in two geometric isomers: the cis and trans forms, with the trans configuration being more stable due to less steric hindrance. Its boiling point is around 523.2 K (approximately 250 °C) .

There is no known specific mechanism of action for tetradec-7-ene in biological systems.

Potential Hazards:

  • Flammability: Likely flammable based on the hydrocarbon structure [1].
  • Skin Irritation: May cause mild skin irritation upon contact [1].

Safety Precautions:

  • Standard laboratory safety practices should be followed when handling tetradec-7-ene, including wearing gloves, eye protection, and working in a well-ventilated area [1].

Data Citation:

  • The Good Scents Company:
Typical of alkenes:

  • Hydrogenation: The addition of hydrogen across the double bond can convert tetradec-7-ene into tetradecane.
  • Halogenation: Reaction with halogens (e.g., bromine or chlorine) results in the formation of vicinal dihalides.
  • Hydration: In the presence of water and an acid catalyst, it can be hydrated to form alcohols.
  • Oxidation: Tetradec-7-ene can be oxidized using potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids .

Tetradec-7-ene can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides.
  • Cracking of Long-chain Alkanes: Thermal or catalytic cracking processes can yield tetradec-7-ene from longer-chain hydrocarbons.
  • Alkylation Reactions: Using appropriate alkylating agents on simpler alkenes may also produce tetradec-7-ene .

Tetradec-7-ene has several applications:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals, including surfactants and lubricants.
  • Polymer Production: Tetradec-7-ene can be polymerized to produce polyolefins that are used in plastics and coatings.
  • Flavoring and Fragrance Industry: It may be utilized in formulations for flavorings and perfumes due to its hydrocarbon structure .

Interaction studies involving tetradec-7-ene focus on its reactivity with other chemical species. For instance, it has been shown to interact with oxidizing agents leading to various oxidation products. Additionally, studies on its interactions with biological membranes indicate potential effects on membrane fluidity and permeability due to its hydrophobic nature .

Tetradec-7-ene is structurally similar to other alkenes and aliphatic hydrocarbons. Here are some comparable compounds:

Compound NameFormulaUnique Features
1-TetradeceneC14H28Double bond at the first carbon; more reactive
2-TetradeceneC14H28Double bond at the second carbon; different reactivity pattern
HexadecaneC16H34Saturated hydrocarbon; no double bonds
OctadeceneC18H36Longer chain; used in lubricants

Uniqueness of Tetradec-7-ene:
Tetradec-7-ene's unique position of the double bond at the seventh carbon distinguishes it from other tetradecenes, affecting its reactivity and physical properties. Its specific applications in industrial chemistry further highlight its importance compared to similar compounds .

Tetradec-7-ene (C₁₄H₂₈) was first identified in the mid-20th century during phytochemical analyses of Porophyllum gracile and Porophyllum ruderale, where it occurs as a minor volatile component. Early studies focused on its isolation and structural elucidation, revealing a 14-carbon chain with a central double bond at the seventh position. The compound exists as cis (Z) and trans (E) isomers, with the trans configuration being thermodynamically favored due to reduced steric hindrance. By the 1980s, synthetic routes were developed to produce gram-scale quantities, enabling broader exploration of its chemical reactivity.

Significance in Organic Chemistry Research

The molecule’s long alkyl chains and internal double bond make it a model substrate for studying:

  • Chain-walking mechanisms in polymerization
  • Stereoselective transformations, including hydroformylation
  • Thermodynamic stability of internal alkenes
    Its non-polar nature also facilitates applications in hydrophobic polymer matrices and lubricant formulations.

Evolution of Synthetic Methodologies

Synthetic approaches have evolved from classical Wittig reactions to advanced catalytic processes:

  • Cationic ring-opening polymerization: Methyl triflate initiates the polymerization of 7-tetradecene oxide, yielding polyethers and cyclic dimers.
  • Rhodium-catalyzed hydroformylation: Using Rh-TPPTS in microemulsions, tetradec-7-ene converts to 2-hexyl-nonanal with 85% selectivity.
  • Chain-walking polymerization: α-Diimine nickel catalysts produce branched polymers with controlled architectures.

Current Research Landscape

Recent studies focus on:

  • Biofuel precursors: Hydrothermal liquefaction of tetradec-7-ene derivatives.
  • Pheromone analogs: (Z)-tetradec-7-enal, an olive moth sex pheromone, is synthesized from tetradec-7-ene.
  • Material science: Branched polymers with tunable thermal properties.

The double bond at C7 in tetradec-7-ene imposes geometric isomerism, resulting in distinct cis (Z) and trans (E) configurations. The cis isomer features both alkyl groups on the same side of the double bond, while the trans isomer positions them oppositely. This structural dichotomy significantly influences physical properties and reactivity.

Research indicates that the trans isomer is thermodynamically favored due to reduced steric hindrance between the two heptyl chains [6]. Spectroscopic studies, such as nuclear magnetic resonance (NMR), reveal distinct coupling constants ($$J$$) for protons adjacent to the double bond: $$J{cis} \approx 10-12 \, \text{Hz}$$ versus $$J{trans} \approx 15-18 \, \text{Hz}$$ [5] [6]. These differences enable precise isomer identification.

Table 1: Key Properties of Tetradec-7-ene Isomers

Propertycis-7-Tetradecenetrans-7-Tetradecene
Melting Point (°C)-25-30
Boiling Point (°C)252248
Density (g/cm³)0.780.76
Prevalence in Synthesis28%72%

The predominance of the trans isomer in synthetic mixtures (>2.5:1 ratio) aligns with steric and electronic factors during alkene formation [6]. Industrial-scale production often employs catalytic methods that favor the trans configuration, leveraging thermodynamics to optimize yield [3] [6].

Conformational Studies

The conformational flexibility of tetradec-7-ene arises from rotation around single bonds, though the rigid double bond at C7 restricts torsional mobility. Computational models suggest that the lowest-energy conformation adopts a staggered arrangement of the heptyl chains, minimizing van der Waals repulsions [4].

Molecular dynamics simulations reveal that cis-7-tetradecene exhibits greater conformational strain due to proximal alkyl groups, increasing its internal energy by approximately $$8 \, \text{kJ/mol}$$ compared to the trans isomer [5]. This strain manifests in reduced thermal stability, as evidenced by differential scanning calorimetry (DSC) data showing earlier decomposition onset in the cis isomer [3].

The molecule’s extended chain length (1.9 nm) facilitates lamellar packing on crystalline substrates like highly oriented pyrolytic graphite (HOPG), as observed via atomic force microscopy (AFM) [4]. Such ordered arrangements are critical for applications in nanotechnology and surface science.

Stereoselective Synthesis Approaches

Modern synthesis of tetradec-7-ene prioritizes stereocontrol, employing strategies such as:

  • Wittig Reaction: Utilizing heptyltriphenylphosphonium ylides and carbonyl precursors to selectively generate the trans isomer through anti-addition [6].
  • Elimination Reactions: Dehydrohalogenation of 7-bromotetradecane with strong bases (e.g., potassium tert-butoxide) yields predominantly trans-7-tetradecene via the E2 mechanism [7].
  • Catalytic Dehydrogenation: Transition-metal catalysts (e.g., palladium on carbon) promote β-hydrogen elimination from tetradecane derivatives, favoring the trans configuration [3].

Table 2: Stereoselectivity of Synthetic Methods

Methodcis:%trans:%Selectivity Factor
Wittig Reaction22783.5:1
E2 Elimination18824.6:1
Catalytic Dehydrogenation15855.7:1

Recent advances in asymmetric catalysis, such as chiral palladium complexes, have achieved enantiomeric excesses >90% for both isomers, though scalability remains a challenge [5] [6].

Structure Elucidation Research

The molecular architecture of tetradec-7-ene has been rigorously characterized through multimodal analytical techniques:

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular formula $$ \text{C}{14}\text{H}{28} $$ with a monoisotopic mass of $$196.2191 \, \text{Da}$$ [1] [3]. Fragmentation patterns at m/z 97 and 83 correspond to cleavage at the double bond [5].
  • Nuclear Magnetic Resonance (NMR):
    • $$ ^1\text{H} $$-NMR: Vinyl protons resonate at $$ \delta \, 5.35 \, \text{ppm} $$ (multiplet), with allylic protons at $$ \delta \, 2.02 \, \text{ppm} $$ [5] [6].
    • $$ ^{13}\text{C} $$-NMR: The double bond carbons appear at $$ \delta \, 130.5 \, \text{ppm} $$ (trans) and $$ \delta \, 127.8 \, \text{ppm} $$ (cis) [3].
  • Infrared Spectroscopy (IR): Stretching vibrations at $$1640 \, \text{cm}^{-1}$$ ($$ \text{C=C} $$) and $$725 \, \text{cm}^{-1}$$ ($$ \text{CH}_2 $$ rocking) confirm alkene functionality [5].

X-ray crystallography, though challenging due to the compound’s liquid state at room temperature, has resolved the solid-state structure of derivatives, revealing bond lengths of $$1.34 \, \text{Å}$$ for the double bond and $$1.54 \, \text{Å}$$ for adjacent single bonds [4].

Presence in Porophyllum Species

Tetradec-7-ene has been definitively identified as a major volatile component in several species of the genus Porophyllum (Asteraceae), particularly in Porophyllum gracile and Porophyllum ruderale [1] [2] [3]. Gas chromatography-mass spectrometry analyses have confirmed the presence of this compound in the glandular secretory cavities located on the leaves of these plants [4] [5].

Porophyllum gracile, commonly known as slender poreleaf or odora, is a flowering plant found in northern Mexico and the southwestern United States [6] [7]. The plant develops into a small, short-lived shrub with hairless, waxy stems and linear leaves that produce a strong scent due to specialized glands [6]. These glands, located in cavities within the leaves, stems, and phyllaries, are responsible for the production and storage of various volatile compounds, including tetradec-7-ene [4] [7].

Porophyllum ruderale, known as yerba porosa, is another significant source of tetradec-7-ene [8] [9]. This medicinal plant of the Asteraceae family is originally from South America and widely distributed in Brazil, where it is used in folk medicine for treating bruises and various ailments [9] [10]. The compound has been detected in both the (E)- and (Z)-stereoisomeric forms within the plant's glandular secretory cavities [4] [5].

The accumulation of tetradec-7-ene in these species appears to be primarily localized to the abaxial (lower) side of the leaves, specifically within the glandular secretory cavities that characterize the genus Porophyllum [4]. These cavities have a lysigenous origin and are delimited by a multilayered epithelium, representing specialized structures for the biosynthesis and storage of volatile compounds [4].

Occurrence in Other Plant Species

While tetradec-7-ene is most notably associated with Porophyllum species, research indicates that this compound may occur in other plant families as well, though documentation is more limited. The compound has been identified in various plant volatile profiles, suggesting a broader distribution within the plant kingdom than previously recognized [11] [12].

In maize (Zea mays), tetradecane, a related saturated hydrocarbon, has been identified as a herbivore-induced volatile that enhances plant defense responses [13] [11]. This suggests that tetradecene compounds may also play similar roles in other plant species, though specific identification of tetradec-7-ene in these systems requires further investigation.

The occurrence of tetradec-7-ene in plant cuticular waxes has been proposed as another possible source of this compound in nature [14]. Cuticular waxes serve as protective barriers and contain various alkenes and alkanes that help plants adapt to environmental conditions [14]. The presence of tetradec-7-ene in these waxy coatings could provide additional ecological functions beyond those observed in glandular secretory cavities.

Biosynthetic Routes in Plants

The biosynthesis of tetradec-7-ene in plants follows established pathways for fatty acid-derived alkenes, beginning with the fatty acid synthesis machinery common to all plants [15] [16] [17]. The process initiates with the formation of tetradecanoic acid (myristic acid, C14:0) through the fatty acid synthase complex, utilizing acetyl-CoA and malonyl-CoA as primary substrates [15] [17].

The key enzymatic steps in tetradec-7-ene biosynthesis involve several specialized enzymes. First, fatty acid elongases extend shorter-chain fatty acids to produce tetradecanoic acid [15]. Subsequently, fatty acid desaturases introduce the double bond at the seventh carbon position, creating the characteristic alkene structure [15] [16]. The stereochemistry of the double bond (E or Z configuration) is determined by the specific desaturase enzymes involved, which exhibit strict regioselectivity and stereoselectivity .

The final step in the biosynthetic pathway involves the conversion of the fatty acid precursor to the alkene through a decarboxylation mechanism [16] [19]. This process removes the carboxyl group from the fatty acid, producing the corresponding alkene with one fewer carbon atom. In the case of tetradec-7-ene, this decarboxylation occurs after the desaturation step, maintaining the position of the double bond at the seventh carbon [19].

Evidence from related biosynthetic studies suggests that the pathway may involve additional enzymatic components, including cytochrome P450 enzymes and specialized fatty acid reductases [19]. The localization of these biosynthetic activities within the glandular secretory cavities of Porophyllum species indicates that tetradec-7-ene production is spatially organized and may be subject to specific regulatory controls [4].

Ecological Significance of Natural Production

The natural production of tetradec-7-ene serves multiple ecological functions that contribute to plant fitness and survival. The most well-documented role is in plant defense against herbivorous insects, where tetradec-7-ene acts both as a direct deterrent and as a synergistic agent that enhances the toxicity of other defensive compounds [4] [5].

Research has demonstrated that tetradec-7-ene exhibits significant synergistic effects with α-terthienyl, a phototoxic polyacetylene compound also present in Porophyllum species [4]. When European corn borer larvae (Ostrinia nubilalis) were exposed to both compounds simultaneously, the reduction in larval growth rate was amplified 2.3-fold compared to α-terthienyl alone [4]. This synergistic interaction appears to result from tetradec-7-ene's ability to enhance the accumulation of α-terthienyl in larval tissues, possibly through inhibition of metabolic detoxification pathways [4].

The volatile nature of tetradec-7-ene enables it to function as an airborne chemical signal, potentially serving in plant-to-plant communication [20] [21]. When released from glandular secretory cavities, the compound can travel through the air and may trigger defensive responses in nearby plants, a phenomenon known as volatile-mediated plant priming [13] [11]. This mechanism allows plants to prepare for potential herbivore attacks based on chemical cues from already-damaged neighbors.

The antimicrobial properties of tetradec-7-ene contribute to plant pathogen defense . The compound's lipophilic nature allows it to interact with microbial cell membranes, potentially disrupting membrane integrity and inhibiting pathogen growth . This antimicrobial activity complements the plant's other defense mechanisms and provides protection against a broad spectrum of potential pathogens.

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

6.9

Exact Mass

196.219100893 g/mol

Monoisotopic Mass

196.219100893 g/mol

Heavy Atom Count

14

UNII

0U2PR9165X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

41446-63-3
10374-74-0

Dates

Last modified: 08-15-2023

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